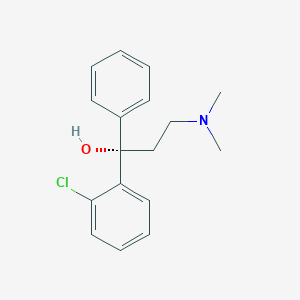
Clofedanol, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clofedanol, (S)- is a synthetic compound that belongs to the class of antitussive agents. It is commonly used to treat cough and other respiratory disorders. The compound has gained significant attention in recent years due to its potential therapeutic benefits. In
Wirkmechanismus
The exact mechanism of action of Clofedanol, (S)- is not fully understood. However, it is believed to work by suppressing the cough reflex in the brainstem. The compound is also thought to have anti-inflammatory and analgesic effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Clofedanol, (S)- has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, Clofedanol, (S)- has been shown to reduce the sensitivity of sensory nerves, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Clofedanol, (S)- has several advantages for lab experiments. It is readily available and relatively inexpensive. The compound is also stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. Clofedanol, (S)- has low solubility in water, which may limit its use in aqueous systems. Additionally, the compound may have limited bioavailability in vivo, which may affect its effectiveness in animal models.
Zukünftige Richtungen
There are several future directions for research on Clofedanol, (S)-. One area of interest is the development of more effective formulations of the compound. This may involve the use of novel delivery systems, such as nanoparticles or liposomes. Another area of interest is the investigation of the compound's potential use in the treatment of other inflammatory disorders, such as inflammatory bowel disease (IBD) or multiple sclerosis (MS). Finally, further studies are needed to fully elucidate the mechanism of action of Clofedanol, (S)- and to identify potential targets for drug development.
Synthesemethoden
The synthesis of Clofedanol, (S)- involves the reaction of 2,2,2-trifluoroethanol with (S)-4-(4-chlorophenyl)-2-methyl-2-butanol in the presence of a base. The resulting product is then purified by recrystallization to obtain pure Clofedanol, (S)-.
Wissenschaftliche Forschungsanwendungen
Clofedanol, (S)- has been extensively studied for its potential therapeutic benefits. It has been shown to have antitussive, anti-inflammatory, and analgesic properties. The compound has been used in the treatment of various respiratory disorders, such as chronic obstructive pulmonary disease (COPD), asthma, and bronchitis. It has also been investigated for its potential use in the treatment of pain and inflammation associated with arthritis.
Eigenschaften
CAS-Nummer |
179764-49-9 |
|---|---|
Molekularformel |
C17H20ClNO |
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
(1S)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/t17-/m0/s1 |
InChI-Schlüssel |
WRCHFMBCVFFYEQ-KRWDZBQOSA-N |
Isomerische SMILES |
CN(C)CC[C@](C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
Kanonische SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





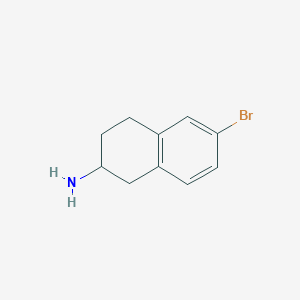

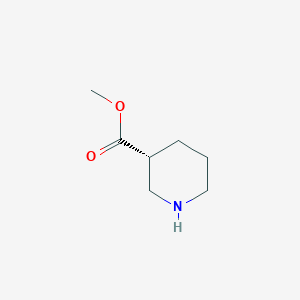
![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)

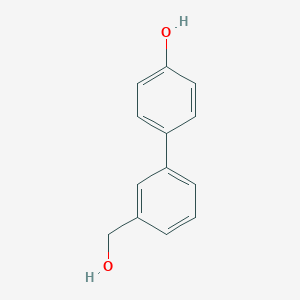
![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)
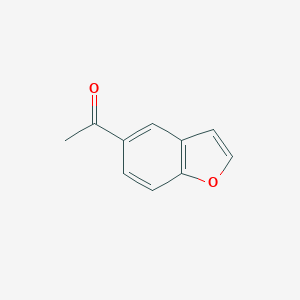



![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)